molecular formula C9H12N4 B13113744 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-28-3

4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane

Cat. No.: B13113744
CAS No.: 675591-28-3
M. Wt: 176.22 g/mol
InChI Key: VGVUVMOYUHUBSZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)-1,4-diazabicyclo[311]heptane is a bicyclic compound that features a pyrazine ring fused to a diazabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route for similar bicyclic compounds . This method offers the advantages of simple operation and mild conditions, yielding the desired products in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane include other bicyclic structures such as bicyclo[3.3.1]nonanes and various piperazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane apart is its unique combination of a pyrazine ring and a diazabicycloheptane structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

675591-28-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2

InChI Key

VGVUVMOYUHUBSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CN1C2)C3=NC=CN=C3

Origin of Product

United States

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